didanosine
Description
Properties
CAS No. |
121154-53-8 |
|---|---|
Molecular Formula |
C9H16O2 |
Synonyms |
6H-Purin-6-one, 1,9-dihydro-9-[tetrahydro-5-(hydroxymethyl)-2-furanyl]-, (2R-trans)- |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies of Didanosine
Initial Synthetic Routes for Didanosine (B1670492) and Precursors
Early synthetic routes for 2′,3′-dideoxynucleosides, including this compound, typically involved Barton-type deoxygenation reactions of 2′-deoxynucleosides or multi-step processes from intact nucleosides that included deoxygenation to form 2′,3′-unsaturated deoxynucleosides, followed by hydrogenation . Other approaches involved ketonucleosides and photoreductive processes .
One chemical synthesis route for this compound starts with inosine (B1671953). Selective benzoylation of the 5′-hydroxyl group of 2′-deoxyinosine is achieved by adding benzoyl chloride in pyridine (B92270) to a suspension of 2′-deoxyinosine in pyridine. . The resulting 5′-O-benzoyl-2′-deoxyinosine is then treated with 1,1′-thiocarbonyldiimidazole to form a thioimidazolide. . Deoxygenation at the 3′ position of the thioimidazolide yields 5′-O-benzoyl-2′,3′-dideoxyinosine. . Removal of the benzoate (B1203000) group using anhydrous methanol (B129727) saturated with anhydrous ammonia (B1221849) at 0 °C provides this compound with a reported yield of 90%. .
Another method involves starting with 2′,3′-didehydro-2′,3′-dideoxyinosine (D4I). A process describes removing a protecting group at the 5′ position of a compound (Compound II) by hydrolysis under basic conditions, simultaneously enolizing the carbonyl group of the purine (B94841) ring to yield a stable salt of 2′,3′-didehydro-2′,3′-dideoxyinosine (X-D4I). google.com. This salt is then catalytically hydrogenated to produce the salt of 2′,3′-dideoxyinosine (X-DDI), which is finally neutralized with acid to obtain this compound. google.com. The hydrogenation can be monitored by HPLC. google.com.
Enzymatic Synthesis Approaches
Enzymatic methods offer alternative routes for this compound synthesis, often providing milder reaction conditions and potentially higher specificity. This compound can be prepared enzymatically by the deamination of 2′,3′-dideoxyadenosine using adenosine (B11128) deaminase at room temperature, with a reported yield of 85% after recrystallization from methanol. .
Whole-cell biocatalysis has also been explored for this compound synthesis. A whole-cell mediated deamination of 2′,3′-dideoxyadenosine to this compound has been demonstrated using the actinomycetes strain Brevibacterium pusillum DSM 20527. scholarsresearchlibrary.com. This biotransformation was carried out in a co-solvent system of water (pH 7.4) and cyclohexane, which was found to reduce impurity generation and showed tolerance towards various solvents by Brevibacterium pusillum. scholarsresearchlibrary.com.
A multi-enzymatic bioretrosynthetic pathway for this compound synthesis has been constructed, inspired by sugar and nucleoside metabolism. rsc.orgmdpi.comnih.gov. This pathway involves converting 2′,3′-dideoxyribose to this compound using enzymes such as ribokinase (RK), 1,5-phosphopentomutase (PPM), and purine nucleoside phosphorylase (PNP). rsc.orgnih.gov. Initially, this cascade faced efficiency limitations due to inhibition by the co-factor-related by-product ADP, which was addressed by including an ATP recycling system with adenylate kinase (AK) and pyruvate (B1213749) kinase (PK). rsc.org. Engineering of one of the pathway enzymes led to a shortcut. mdpi.com.
Novel Methodologies in this compound Synthesis
Recent advancements in this compound synthesis include the development of engineered enzymatic pathways and the application of bioretrosynthesis.
Bioretrosynthesis, a technique that works backward from the target molecule to identify precursors and enzymes, has been successfully applied to produce this compound. wikipedia.orgvanderbilt.edu. This method involves identifying a simpler precursor and an enzyme that converts it to the target, then finding an even simpler precursor and its corresponding enzyme, and so on, until starting with a simple, inexpensive molecule. wikipedia.org. Enzyme evolution through induced mutations and natural selection is used to improve the productivity of each step. wikipedia.org. In one application of this technique for this compound synthesis, a mutated enzyme stimulated a 50-fold increase in production. wikipedia.org. Further retrogression allowed starting from 2′,3′-dideoxyribose and producing this compound in a three-step sequence. wikipedia.org.
A single D16A active site mutation in E. coli RK has been shown to result in 1′-phosphorylation activity, allowing this compound to be accessed through a simpler two-step process involving RK and PNP, bypassing the need for PPMs. acs.org.
Prodrug and Analog Synthesis for Enhanced Molecular Properties
The synthesis of this compound prodrugs and analogs aims to improve its pharmacokinetic properties, such as bioavailability, membrane permeability, and stability. researchgate.netnih.gov. Ester prodrugs, in particular, have been widely explored due to their chemical stability and susceptibility to enzymatic cleavage in vivo. researchgate.nettandfonline.com. Esterification of the 5′-hydroxyl group of this compound is a common strategy to enhance properties like brain uptake. tandfonline.comtandfonline.com.
A series of this compound prodrugs have been synthesized by esterifying the 5′-OH function with different aryl piperazine (B1678402) acetic acid derivatives. researchgate.nettandfonline.com. These prodrugs showed increased lipophilicity compared to this compound, potentially improving their ability to penetrate biomembranes. tandfonline.comtandfonline.com.
Phosphorylated Prodrugs of this compound
While the search results did not provide specific details on the synthesis of phosphorylated prodrugs of this compound as a distinct category, the intracellular phosphorylation of this compound to its active triphosphate form (ddATP) is a crucial metabolic step for its activity. Research on nucleotide prodrugs, such as the ProTide platform, focuses on delivering the nucleotide directly or in a masked form to bypass the initial phosphorylation steps, which can be rate-limiting or inefficient. Although not explicitly detailed for this compound in the provided results, this represents a significant strategy in nucleoside analog prodrug design.
Amino Acid Ester Prodrugs of this compound
Amino acid ester prodrugs of this compound have been developed to improve its oral absorption and acidic stability by utilizing intestinal peptide transporters like PepT1. nih.gov. For example, 5′-amino acid ester prodrugs of this compound have been synthesized to address issues of poor bioavailability and pH instability. nih.gov. One study synthesized five peptidomimetic prodrugs of this compound designed to target the intestinal oligopeptide transporter PepT1 and enhance chemical stability. researchgate.net. Among these, the 5′-O-L-valyl ester prodrug of this compound demonstrated the highest membrane permeability in Caco-2 cells. researchgate.net.
Macromolecular Prodrugs of this compound
Macromolecular prodrugs of this compound have been synthesized to achieve sustained drug release and potentially reduce toxicity. ijddt.comimpactfactor.orgresearchgate.net. One approach involves coupling this compound to a polymer through a spacer. ijddt.comimpactfactor.org. For instance, a macromolecular prodrug for oral administration was synthesized by coupling this compound to 2-hydroxy ethyl methacrylate (B99206) (HEMA) via a succinic spacer to form a monomeric conjugate (HEMA-Suc-ddI), which was then polymerized to yield a Poly(HEMA-Suc-ddI) conjugate. ijddt.comimpactfactor.org. In vitro release studies of this macromolecular prodrug showed pH-dependent sustained release, with higher release observed at pH 7.4 (mimicking the lower gastrointestinal tract) compared to pH 1.2 (mimicking the upper gastrointestinal tract). ijddt.comimpactfactor.org. This pH-dependent release is hypothesized to improve bioavailability by reducing degradation in stomach acid and provide sustained drug levels. impactfactor.org. Polymers such as poly(ethylene glycol) (PEG), N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA), poly(glycolic acid) (PGA), and poly(lactide-co-glycolide) (PLGA) have been used in polymer-drug conjugates for targeted delivery and reduced toxicity. researchgate.net.
Here is a table summarizing some of the synthesized this compound prodrugs and their properties:
| Prodrug Type | Modification Site | Spacer/Conjugate | Key Enhanced Property | Research Finding Highlights | Source |
| Aryl piperazine acetic ester | 5′-OH | Aryl piperazine acetic acid derivatives | Lipophilicity, Anti-HIV activity (in vitro) | Increased lipophilicity; one compound seven times more potent than this compound in vitro. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |
| Amino acid ester | 5′-OH | L-valyl ester | Membrane permeability, Acidic stability, Oral absorption | Improved membrane permeability in Caco-2 cells; designed to utilize PepT1 transporter. researchgate.netnih.gov | researchgate.netnih.gov |
| Macromolecular | Linked to polymer | Succinic spacer to Poly(HEMA) | Sustained release, pH-dependent release | Higher release at pH 7.4 than pH 1.2; sustained release over 24 hours in vitro. ijddt.comimpactfactor.org | ijddt.comimpactfactor.org |
| Carboxylic diacid ester | 5′-OH | Adipic acid, Azelaic acid, Dodecanedioic acid | Protein binding, Pharmacokinetics | Increased protein binding compared to this compound; rapid metabolism to this compound observed. uio.no | uio.no |
Other Nucleoside Analog Derivatives
The field of nucleoside analog derivatives is extensive, with modifications explored at various positions of both the sugar and the base to alter their biological activity and pharmacokinetic properties. While this compound itself is a dideoxynucleoside analog of inosine (or a deoxyadenosine (B7792050) analog lacking the 3'-hydroxyl), research into other nucleoside analog derivatives provides context for the chemical space explored in antiviral and anticancer drug discovery.
Examples of other nucleoside analog derivatives include those with modifications at the 2' and 3' positions, similar to this compound, such as stavudine (B1682478) (d4T) and zalcitabine (B1682364) (ddC), which are also 2',3'-dideoxynucleoside analogs. mdpi.comnih.gov These compounds, like this compound, lack the 3'-hydroxyl group necessary for phosphodiester bond formation, leading to DNA chain termination. fda.govdrugbank.com
Further derivatization of nucleoside analogs can involve the attachment of lipid chains to create amphiphilic prodrugs capable of forming self-assembled drug delivery systems, such as cholesteryl derivatives of antiviral nucleoside analogs like this compound, acyclovir (B1169), and zidovudine (B1683550). nih.gov These derivatives can exhibit different solubility behaviors depending on the solvent and can form nanosized vesicles. nih.gov
Phosphorylated nucleoside derivatives, including those of this compound and emtricitabine, have been synthesized with amino acid esters to potentially improve their pharmacological profiles. researchgate.net These modifications aim to enhance permeability and bioavailability. researchgate.net
Research also extends to nucleoside analogs with branched sugars or epoxidized sugar moieties, which serve as precursors for stereodefined synthesis of various nucleoside derivatives. nih.gov
Stereoselective Synthesis Considerations
Stereochemistry plays a critical role in the synthesis and biological activity of nucleoside analogs, including this compound. This compound contains chiral centers at the 1', 4', and potentially 5' positions of the furanose ring. The specific (2R,5S) configuration of the tetrahydrofuran (B95107) ring is essential for its biological activity. wikipedia.orguni.lu
While the primary synthetic routes to this compound often start from precursors that already possess the desired sugar stereochemistry, controlling stereochemistry is paramount in the synthesis of novel nucleoside analog derivatives. Stereoselective synthesis aims to produce a single stereoisomer or a desired mixture of stereoisomers with high purity.
In the synthesis of nucleoside analogs, stereoselective transformations can be employed at various steps, such as glycosylation (formation of the N-glycosidic bond between the base and the sugar) or modifications of the sugar ring. For example, stereoselective electrophilic addition to furanoid glycals has been used in the synthesis of phosphonate (B1237965) isosteres of nucleoside monophosphates. researchgate.net
Radical deoxygenation reactions, as used in some this compound synthesis routes, can also involve stereochemical considerations depending on the starting material and reaction conditions. nih.gov The choice of protecting groups and reagents can influence the stereochemical outcome of these transformations.
Enzymatic synthesis methods, such as the deamination of 2',3'-dideoxyadenosine (B1670502) by adenosine deaminase to produce this compound, are often highly stereoselective due to the inherent specificity of enzymes for their substrates. iarc.frtandfonline.commdpi.com
Research in stereoselective synthesis extends to the preparation of phosphorus-containing nucleoside analogs, where controlling the stereochemistry at the phosphorus center can be important for their activity and metabolism. google.com Asymmetrically-substituted phosphoramidates, for instance, can exist as enantiomeric or diastereomeric mixtures, and stereoselective synthesis or purification is required to obtain enriched compositions. google.com
The synthesis of branched-sugar nucleosides from epoxy-sugar precursors also highlights the use of stereoselective ring-opening reactions to control the configuration at newly formed chiral centers. nih.gov
Molecular Mechanisms of Action of Didanosine
Cellular Uptake and Intracellular Phosphorylation Pathways
Didanosine (B1670492), as a prodrug, requires intracellular activation through a series of phosphorylation steps to become pharmacologically active pharmacology2000.com. This compound enters the cell, potentially utilizing a nucleobase carrier transport system pharmacology2000.com. Once inside the cell, it undergoes a series of enzymatic conversions to yield its active metabolite, dideoxyadenosine triphosphate (ddATP) drugbank.compatsnap.com.
Role of Cellular Kinases in this compound Activation
The intracellular phosphorylation of this compound involves several cellular kinases. This compound is initially phosphorylated to dideoxyinosine monophosphate (ddI-MP) researchgate.netnih.gov. This step may involve enzymes such as 5'-nucleotidase and inosine (B1671953) 5'-monophosphate transferase pharmacology2000.com. Subsequently, ddI-MP is converted to dideoxyadenosine monophosphate (ddA-MP) researchgate.netnih.gov. This conversion is catalyzed by enzymes including adenylosuccinate synthetase and lyase researchgate.net.
Further phosphorylation of ddA-MP leads to the formation of dideoxyadenosine diphosphate (B83284) (ddADP), and then to the active triphosphate form, ddATP iarc.frpharmacology2000.comresearchgate.netnih.gov. Adenylate kinase (also known as myokinase) plays a significant role in the phosphorylation of ddAMP to ddADP and subsequently to ddATP researchgate.netnih.govnih.govnatap.org. Studies have shown that adenylate kinase can phosphorylate ddAMP, albeit with lower efficiency compared to its natural substrate, AMP nih.gov. The mitochondrial isoform of adenylate kinase (AK2) is hypothesized to be a major route for the cellular activation of these compounds in human lymphocytes nih.gov. Purine (B94841) nucleoside diphosphate kinase also contributes to the phosphorylation of the diphosphate form to the triphosphate iarc.fr.
The intracellular half-life of ddATP is notably longer than the plasma half-life of this compound, suggesting that the intracellular concentration of the active metabolite is a key factor in its sustained antiviral effect iarc.frnatap.org.
Interconversion of this compound Metabolites
The metabolic pathway of this compound involves a sequence of phosphorylations and conversions. The initial phosphorylation of this compound (ddI) yields ddI-MP. This is followed by the conversion of ddI-MP to ddA-MP, a crucial step that changes the base from hypoxanthine (B114508) to adenine (B156593) researchgate.netnih.gov. Subsequently, ddA-MP is phosphorylated to ddADP and then to the active form, ddATP iarc.frresearchgate.netnih.govmims.com. This multi-step process, requiring three phosphorylation steps, effectively transforms the this compound prodrug into its active triphosphate metabolite pharmacology2000.com.
A simplified representation of the intracellular phosphorylation pathway is shown below:
| Step | Substrate | Enzyme(s) | Product |
| Initial Phosphorylation | This compound | 5'-nucleotidase, Inosine 5'-monophosphate transferase | ddI-MP |
| Base Conversion | ddI-MP | Adenylosuccinate synthetase and lyase | ddA-MP |
| Phosphorylation | ddA-MP | Adenylate kinase | ddADP |
| Final Phosphorylation | ddADP | Adenylate kinase, Purine nucleoside diphosphate kinase | ddATP |
Interaction with Viral Reverse Transcriptase
The primary target of the active metabolite, ddATP, is the HIV reverse transcriptase enzyme drugbank.compatsnap.com. This enzyme is essential for the virus to convert its RNA genome into DNA, a necessary step for replication patsnap.com.
Competitive Inhibition of Deoxynucleoside Triphosphate Binding
ddATP acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for binding to the active site of HIV reverse transcriptase drugbank.compatsnap.comnatap.orgpediatriconcall.com. Due to its structural similarity to dATP, ddATP can effectively compete for incorporation into the growing viral DNA chain drugbank.compatsnap.com. This competition hinders the reverse transcriptase's ability to utilize the natural nucleotide substrates required for DNA synthesis drugbank.compediatriconcall.com.
DNA Chain Termination Mechanisms by Incorporated this compound Monophosphate
Once incorporated into the nascent viral DNA chain, the monophosphorylated form of this compound (derived from ddATP) acts as a chain terminator drugbank.compatsnap.comiarc.frpediatriconcall.com. This is because this compound is a dideoxynucleoside analogue, meaning it lacks a hydroxyl group at the 3' carbon of the sugar ring drugbank.compharmacology2000.com. The absence of this 3'-hydroxyl group is critical, as it is required for the formation of the phosphodiester bond with the next incoming nucleotide, which is essential for DNA chain elongation drugbank.compatsnap.com. The incorporation of this compound monophosphate therefore halts the synthesis of the viral DNA strand, preventing the completion of reverse transcription drugbank.compatsnap.com.
Structural Basis of this compound-Reverse Transcriptase Interactions
Structural studies of HIV-1 reverse transcriptase in complex with DNA and nucleotide analogues have provided insights into the binding and inhibition mechanisms asm.orgmdpi.comresearchgate.net. While specific crystal structures of HIV-1 RT bound directly to ddATP were mentioned in the search results in the context of resistance mutations researchgate.netnih.gov, the general principles of NRTI interaction apply.
NRTIs, including this compound's active form ddATP, bind to the polymerase active site of reverse transcriptase, competing with the natural deoxynucleoside triphosphates asm.orgasm.org. The structure of the RT/DNA/dNTP ternary complex shows that the binding of a deoxynucleoside triphosphate is accompanied by conformational changes in the enzyme, including the closing of the "fingers" domain to form the dNTP-binding pocket and the chelation of magnesium ions essential for catalysis mdpi.com.
The lack of the 3'-hydroxyl group in ddATP is the key structural feature responsible for chain termination drugbank.compatsnap.compharmacology2000.com. This missing group prevents the formation of the necessary phosphodiester bond for further elongation drugbank.compatsnap.com. Mutations in the reverse transcriptase enzyme, such as those in the Q151M complex (including Q151M, A62V, V75I, F77L, and F116Y), can affect the dNTP-binding pocket and confer resistance to dideoxynucleoside analogues like this compound researchgate.netnih.gov. These mutations can introduce conformational perturbations in the binding pocket, altering the interaction with nucleotide analogues researchgate.netnih.gov. For instance, the Q151M mutation can affect the hydrogen bond network and the conformation of key residues in the binding site researchgate.netnih.gov.
While detailed structural data specifically for this compound (ddATP) binding affinity compared to natural dATP was not extensively provided in the results, studies with other nucleotide analogues like stavudine (B1682478) (d4TTP) have shown that the lack of the 3'-hydroxyl group can lead to lower binding affinity compared to natural nucleotides, unless compensated by other interactions asm.org.
Molecular Impact on Host Cellular Processes (Non-Clinical)
While primarily targeting viral reverse transcriptase, this compound and its active metabolite, ddATP, can also interact with host cellular enzymes, leading to potential off-target effects. patsnap.comnih.gov One significant area of impact is on mitochondrial function. patsnap.commdpi.comexpasy.org
Mitochondrial DNA Replication and Polymerase Inhibition
Mitochondrial DNA (mtDNA) replication is carried out by a specific host enzyme, mitochondrial DNA polymerase gamma (Pol γ). nih.govmdpi.com Pol γ is responsible for synthesizing and maintaining the mitochondrial genome. mdpi.com Studies have shown that ddATP can inhibit human mitochondrial DNA polymerase gamma. patsnap.comnih.govmdpi.com This inhibition occurs through competition with the natural substrate, dATP, for incorporation into the growing mtDNA strand. nih.govmdpi.complos.org
The incorporation of ddATP into mtDNA can lead to chain termination during mitochondrial DNA replication, similar to its effect on viral DNA synthesis. nih.govmdpi.complos.org This can result in the depletion of mitochondrial DNA and subsequent mitochondrial dysfunction. mdpi.comexpasy.org Mitochondrial toxicity is a known potential complication associated with the long-term use of certain NRTIs, including this compound. patsnap.commdpi.comexpasy.orgnatap.org
Research indicates that Pol γ may be less able to discriminate against 2',3'-dideoxynucleotides like ddATP compared to natural deoxynucleotides, contributing to their incorporation into mtDNA. mdpi.com The relative affinity of NRTIs for Pol γ varies, with this compound showing a notable affinity. mdpi.complos.org
Comparative Analysis of Molecular Mechanisms with Other Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
This compound belongs to the NRTI class, and while all NRTIs share the core mechanism of inhibiting reverse transcriptase through chain termination, there are differences in their structure, intracellular phosphorylation pathways, and interactions with host cellular enzymes, particularly mitochondrial DNA polymerase gamma. wikidoc.orgmdpi.comexpasy.orgnatap.org
All NRTIs are prodrugs that require intracellular phosphorylation to their active triphosphate forms. wikipedia.orgpatsnap.comwikidoc.orgwikipedia.orgmdpi.comwikipedia.orgmims.comwikipedia.org This phosphorylation is carried out by host cellular kinases. wikidoc.orgwikipedia.org The efficiency of this phosphorylation and the resulting intracellular concentrations of the active triphosphate can vary between different NRTIs. natap.orgoup.com
The primary target for all NRTIs is the HIV reverse transcriptase enzyme, where their triphosphate forms compete with natural deoxynucleotide triphosphates and cause chain termination upon incorporation into the viral DNA. patsnap.commims.comwikidoc.orgwikipedia.orgexpasy.orgwikipedia.orgmims.comwikipedia.org
However, the extent to which different NRTIs inhibit mitochondrial DNA polymerase gamma varies. Earlier generation dideoxynucleosides, such as this compound (ddI), stavudine (d4T), and zalcitabine (B1682364) (ddC), have been shown to have a higher potential for inhibiting Pol γ compared to some other NRTIs like lamivudine (B182088) (3TC) and abacavir (B1662851) (ABC). mdpi.comexpasy.orgplos.org This differential inhibition of Pol γ is believed to contribute to the varying degrees of mitochondrial toxicity observed with different NRTIs. mdpi.comexpasy.orgplos.orgnatap.org
For instance, studies suggest that lamivudine and abacavir have a more favorable ratio of NRTI triphosphate to endogenous nucleoside triphosphate in resting cells, potentially requiring less phosphorylation for antiviral effect while having less impact on mitochondrial DNA polymerase gamma. expasy.orgnatap.org In contrast, this compound, along with stavudine and zalcitabine, has been associated with more significant mitochondrial DNA depletion in studies, correlating with their higher inhibitory effect on Pol γ. mdpi.complos.org
The differences in the sugar moiety and the base structure among NRTIs influence their recognition and interaction with both viral reverse transcriptase and host cellular polymerases, including Pol γ. This compound is a nucleoside analogue of adenosine (B11128), but it contains hypoxanthine instead of adenine attached to the sugar ring. wikipedia.org Other NRTIs are analogues of different nucleosides (e.g., zidovudine (B1683550) and stavudine are thymidine (B127349) analogues, lamivudine is a cytidine (B196190) analogue, and abacavir is a guanosine (B1672433) analogue). wikipedia.orgwikipedia.orgmims.comwikipedia.orgwikipedia.org These structural differences contribute to their distinct pharmacokinetic profiles and potential for host cellular interactions. natap.org
The exonuclease activity of mitochondrial DNA polymerase gamma also plays a role in removing incorrectly incorporated nucleotides, including NRTI triphosphates, from the growing mtDNA chain. nih.govplos.org The efficiency of this excision can vary depending on the specific NRTI triphosphate, further influencing the potential for mitochondrial DNA depletion. nih.govplos.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 135398739 |
| Zidovudine | 35370 |
| Stavudine | 18283 |
| Lamivudine | 60825 |
| Abacavir | 441300 |
| Zalcitabine | 24066 |
| Dideoxyadenosine triphosphate (ddATP) | Not explicitly found in search results, but is the active form of this compound. This compound is CID 135398739. |
| Deoxyadenosine triphosphate (dATP) | Not explicitly found in search results. |
| Mitochondrial DNA polymerase gamma (Pol γ) | Not applicable (enzyme) |
| HIV-1 Reverse Transcriptase (RT) | Not applicable (enzyme) |
Interactive Data Tables
Based on the search results, quantitative data suitable for interactive tables within the strict scope of the requested sections is limited. The primary quantitative comparisons found relate to the relative affinity of NRTIs for Pol γ and the predicted difference in concentration required for mtDNA strand termination.
Table 1: Relative Affinity of NRTIs for Mitochondrial DNA Polymerase Gamma (Qualitative)
| NRTI | Relative Affinity for Pol γ | Source |
| Zalcitabine (ddC) | Highest | mdpi.com |
| This compound (ddI) | High | mdpi.com |
| Stavudine (d4T) | Moderate to High | mdpi.com |
| Zidovudine (AZT) | Moderate to High | mdpi.com |
| Tenofovir (B777) (TDF) | Low | mdpi.com |
| Lamivudine (3TC) | Very Low | mdpi.com |
| Emtricitabine (FTC) | Very Low | mdpi.com |
| Abacavir (ABC) | Very Low | mdpi.com |
Note: This table is based on the relative affinities reported in a review mdpi.com. The exact quantitative values can vary depending on the specific experimental conditions.
Table 2: Predicted Activated Drug Concentration for 50% mtDNA Strand Termination Probability (Relative Difference)
| NRTI (Activated Form) | Predicted Concentration for 50% mtDNA Strand Termination Probability (Relative to 3TC, TDF, AZT, FTC, ABC) | Source |
| d4T, ddC, ddI (ddA) | Approximately 1000-fold higher | plos.org |
| 3TC, TDF, AZT, FTC, ABC | Lower | plos.org |
Note: This table reflects the predicted difference based on a computational model analyzing enzyme kinetics data plos.org.
Molecular Basis of Antiviral Resistance to Didanosine
Emergence of Didanosine (B1670492) Resistance Mutations in Viral Strains (In Vitro and Ex Vivo)
The emergence of this compound resistance mutations has been observed in various studies involving in vitro passage experiments and analysis of clinical isolates from patients receiving this compound-containing regimens. Current time information in Karachi, PK.asm.orgoup.comnih.govnih.govoup.comstanford.edustanford.edu In vitro studies, where HIV-1 is cultured with increasing concentrations of this compound, have shown the selection of specific resistance mutations. stanford.edu Similarly, analysis of viral isolates from patients experiencing virological failure on this compound therapy has identified characteristic resistance profiles. nih.govoup.comnih.govnih.govoup.comnatap.orgresearchgate.netox.ac.ukoup.com The rate and pattern of resistance mutation emergence can be influenced by the specific this compound-containing regimen used. nih.govoup.comox.ac.ukoncohemakey.com For instance, combination therapy with zidovudine (B1683550) and this compound has been shown to select for different mutation patterns compared to this compound monotherapy. ox.ac.ukoncohemakey.com
Specific Reverse Transcriptase Mutations Conferring this compound Resistance
Resistance to this compound is primarily mediated by mutations in the reverse transcriptase enzyme. Several specific mutations have been identified that reduce the susceptibility of HIV-1 to this compound. Current time information in Karachi, PK.oup.comnih.govnih.govoup.comstanford.edu
Mutations Affecting Nucleoside Binding Site (e.g., L74V, K65R, M184V)
Mutations affecting the nucleoside binding site of the reverse transcriptase enzyme play a crucial role in this compound resistance. The L74V mutation is frequently associated with this compound resistance, conferring a significant reduction in susceptibility. Current time information in Karachi, PK.nih.govnatap.orgresearchgate.netoup.comoup.com The K65R mutation also confers reduced susceptibility to this compound, along with other NRTIs like tenofovir (B777) and abacavir (B1662851). nih.govresearchgate.netoup.comstanford.eduoup.commdpi.com The M184V mutation, while primarily conferring high-level resistance to lamivudine (B182088) and emtricitabine, can also contribute to low-level resistance to this compound. nih.govnatap.orgoup.comstanford.edustanford.edu The presence of M184V in combination with other mutations, such as L74V or K65R, can further influence this compound susceptibility. nih.govresearchgate.net
Here is a table summarizing the impact of some key mutations on this compound susceptibility:
| Mutation | Associated Drug(s) Primarily Selecting Mutation | Impact on this compound Susceptibility | Fold Reduction in Susceptibility (approximate) |
| L74V | This compound, Abacavir | Reduced | 4-10 fold natap.org |
| K65R | Tenofovir, Abacavir, this compound | Reduced | Variable (associated with reduced susceptibility) nih.govresearchgate.net |
| M184V | Lamivudine, Emtricitabine | Low-level reduced | Variable (can contribute to reduced susceptibility) nih.govnatap.orgoup.comstanford.edustanford.edu |
Thymidine (B127349) Analog Mutations (TAMs) and their Influence on this compound Sensitivity
Thymidine Analog Mutations (TAMs), typically selected by zidovudine and stavudine (B1682478), can also influence this compound sensitivity, particularly when they accumulate. asm.orgoup.comnih.govoup.comstanford.edustanford.eduoup.com TAMs include mutations such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E. asm.orgnih.govnatap.orgstanford.eduoup.com While initially thought to be primarily associated with zidovudine resistance, studies have shown that an increasing number of TAMs can lead to progressive reduction in susceptibility to all NRTIs, including this compound. oup.comnatap.org TAMs are often found in two distinct patterns, and their impact on this compound susceptibility can vary depending on the specific pattern. asm.orgstanford.edu Viruses carrying TAM-1 mutations (M41L, L210W, T215Y) are often cross-resistant to this compound, whereas viruses with TAM-2 mutations (D67N, K70R, T215F, K219Q/E) may remain susceptible. asm.org
Multi-Drug Resistance Mutations Affecting this compound Efficacy
Multi-drug resistance (MDR) mutations can also impact the efficacy of this compound. The Q151M complex, a set of mutations including Q151M and often accompanied by other mutations like A62V, V75I, F77L, and F116Y, confers broad resistance to several NRTIs, including this compound. oup.comoup.comnatap.orgoncohemakey.comstanford.edu The emergence of MDR mutations is often observed in patients receiving long-term combination therapy. oup.comoncohemakey.com These mutations can significantly reduce susceptibility to this compound and other nucleoside analogs. oup.comoup.comnatap.org
Mechanisms of Viral Resistance to this compound at a Molecular Level
The molecular mechanisms underlying this compound resistance primarily involve alterations in the HIV-1 reverse transcriptase enzyme that reduce the effectiveness of ddATP. Current time information in Karachi, PK.oup.comwalshmedicalmedia.com
Impaired this compound Phosphorylation in Resistant Strains
This compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form, ddATP, by cellular enzymes. drugbank.comhres.caoncohemakey.comiarc.fr While the primary mechanisms of resistance involve alterations in the viral reverse transcriptase, impaired intracellular phosphorylation of this compound has also been considered as a potential contributing factor to resistance. However, studies have suggested that the intracellular concentrations of ddATP may not differ significantly in some resistant cell lines compared to sensitive ones when this compound is administered. nih.gov This suggests that while phosphorylation is essential for activation, alterations in this process within resistant strains may not be the primary driver of resistance compared to the changes in the reverse transcriptase enzyme itself. nih.gov The main mechanisms of resistance are related to the ability of the mutated reverse transcriptase to discriminate against ddATP or to excise the incorporated nucleotide analog from the growing DNA chain. stanford.eduwalshmedicalmedia.com
Enhanced Pyrophosphorolysis of Incorporated this compound Monophosphate
One significant mechanism of resistance to NRTIs, including this compound, involves the enhanced removal of the incorporated nucleoside analog monophosphate from the 3'-end of the nascent viral DNA primer. nih.govasm.orgstanford.edu This process, known as pyrophosphorolysis or nucleotide excision, is essentially the reverse reaction of DNA polymerization. nih.govwalshmedicalmedia.comnih.gov In the presence of pyrophosphate (PPi) or ATP, resistant RT enzymes can excise the incorporated ddAMP, effectively rescuing the DNA chain termination and allowing viral DNA synthesis to continue. nih.govasm.orgwalshmedicalmedia.comnih.gov
Mutations commonly associated with resistance to thymidine analogs (TAMs), such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E, are known to enhance this pyrophosphorolysis activity. nih.govstanford.edunih.govtandfonline.com While initially characterized for zidovudine (AZT) resistance, these mutations can also confer reduced susceptibility to this compound, particularly when present in combination. nih.govtandfonline.com The presence of TAMs facilitates the ATP-dependent removal of the chain-terminating nucleotide. asm.orgnih.gov The L74V mutation has also been shown to affect this excision process, sometimes impairing the rescue of chain-terminated DNA synthesis depending on the context of other mutations. scilit.com
Structural Biology of Resistant Reverse Transcriptase Enzymes
Structural studies of HIV-1 RT have provided crucial insights into the mechanisms of NRTI resistance, including resistance to this compound. nih.govmdpi.commdpi.com Crystal structures of wild-type and drug-resistant RT enzymes, often in complex with DNA and nucleotide substrates or analogs, reveal how mutations alter the enzyme's conformation and interactions at the active site. nih.govmdpi.com
Mutations conferring this compound resistance, such as L74V and mutations within the Q151M complex (Q151M, A62V, V75I, F77L, F116Y), can affect the dNTP-binding pocket. stanford.edunih.gov The Q151M mutation, for instance, can introduce conformational perturbations in this pocket. nih.gov Compensatory mutations, such as F116Y in the Q151M complex, can help restore the enzyme's DNA polymerization efficiency despite the presence of resistance mutations. nih.gov These structural changes can lead to reduced binding affinity for ddATP or favor the binding of natural dATP, thereby discriminating against the incorporation of the analog. tandfonline.commdpi.com Furthermore, structural alterations can facilitate the binding of ATP or pyrophosphate, enhancing the pyrophosphorolysis of incorporated ddAMP. nih.govasm.orgwalshmedicalmedia.comnih.govnih.gov
Structural studies have shown that NRTI resistance mutations are often located more distally from the binding site compared to NNRTI resistance mutations, which tend to cluster directly around the NNRTI binding pocket. nih.gov However, these distal mutations can still induce significant conformational changes that impact the active site and the enzyme's interaction with nucleoside analogs. nih.govmdpi.comdiva-portal.org
In Vitro Selection and Characterization of this compound-Resistant Viral Mutants
In vitro selection experiments have been instrumental in identifying and characterizing the mutations that confer resistance to this compound. nih.govnih.govplos.org By culturing HIV-1 in the presence of increasing concentrations of this compound, researchers can select for viral variants that are less susceptible to the drug. Subsequent sequencing of the RT gene in these resistant isolates allows for the identification of the associated mutations. nih.govnih.gov
Studies have consistently shown that the L74V mutation is frequently selected by this compound in vitro and is associated with reduced susceptibility. natap.orgstanford.eduscilit.com The Q151M mutation, often in combination with other mutations (A62V, V75I, F77L, F116Y), has also been identified through in vitro selection as conferring multi-nucleoside resistance, including resistance to this compound. stanford.edunih.gov
In vitro selection experiments can also reveal the emergence of thymidine analog mutations (TAMs) under this compound pressure, highlighting the cross-resistance potential between this compound and thymidine analogs. nih.govstanford.edutandfonline.comscilit.com These studies help to understand the pathways of resistance development and the complex interplay between different mutations. nih.govplos.org Characterization of the selected mutants often involves phenotypic susceptibility testing to quantify the level of resistance conferred by specific mutations or combinations of mutations. nih.govnih.govplos.org
Data from in vitro selection and clinical studies have helped to define genotypic scores for this compound resistance, correlating specific mutation patterns with reduced virologic response. natap.orgnih.gov For example, a study analyzing patients experiencing virologic failure found that mutations such as M41L, D67N, T69D, L74V, V118I, L210W, T215Y/F, and K219Q/E were associated with a reduced virologic response to this compound. natap.org
The following table summarizes some key mutations associated with this compound resistance identified through various studies:
| RT Codon | Mutation | Associated Resistance/Mechanism | Source(s) |
| 41 | M41L | Thymidine analog mutation, enhances pyrophosphorolysis, cross-resistance to ddI | nih.govstanford.edunih.govtandfonline.com |
| 67 | D67N | Thymidine analog mutation, enhances pyrophosphorolysis, cross-resistance to ddI | nih.govstanford.edunih.govtandfonline.com |
| 70 | K70R | Thymidine analog mutation, enhances pyrophosphorolysis, cross-resistance to ddI | nih.govstanford.edunih.govtandfonline.com |
| 74 | L74V | Frequently selected by ddI, reduces susceptibility, affects excision | natap.orgstanford.edutandfonline.comscilit.com |
| 151 | Q151M | Multi-nucleoside resistance (Q151M complex), affects dNTP binding pocket | stanford.edunih.gov |
| 210 | L210W | Thymidine analog mutation, enhances pyrophosphorolysis, cross-resistance to ddI | nih.govstanford.edunih.govtandfonline.com |
| 215 | T215Y/F | Thymidine analog mutation, enhances pyrophosphorolysis, cross-resistance to ddI | nih.govstanford.edunih.govtandfonline.com |
| 219 | K219Q/E | Thymidine analog mutation, enhances pyrophosphorolysis, cross-resistance to ddI | nih.govstanford.edunih.govtandfonline.com |
Understanding the molecular basis, structural implications, and the process of in vitro selection of this compound resistance is crucial for developing strategies to overcome or manage resistance in clinical settings.
Preclinical and in Vitro Pharmacological Investigations of Didanosine
Cellular Metabolism and Intracellular Distribution Studies
Preclinical studies have thoroughly characterized the intracellular metabolic fate of didanosine (B1670492), a process vital for its conversion into the active antiviral form.
This compound Anabolism and Catabolism in Cell Cultures
This compound is an inactive prodrug that requires intracellular phosphorylation to become the pharmacologically active metabolite, dideoxyadenosine triphosphate (ddATP) fishersci.atwikidata.orgguidetopharmacology.org. This anabolic pathway involves sequential phosphorylation steps. This compound is initially converted to dideoxyadenosine monophosphate (ddAMP) fishersci.atwikidata.orgguidetopharmacology.org. This rate-limiting first phosphorylation is primarily catalyzed by cellular kinases, including adenosine (B11128) kinase and deoxycytidine kinase fishersci.atwikidata.orgguidetopharmacology.org. Subsequently, ddAMP is phosphorylated to dideoxyadenosine diphosphate (B83284) (ddADP), which is then further phosphorylated to the active antiviral agent, ddATP fishersci.atwikidata.orgguidetopharmacology.org.
The intracellular concentration of ddATP is also influenced by catabolic processes. Dephosphorylation of ddAMP can occur through the action of enzymes such as 5'-nucleotidase fishersci.atwikidata.org. The balance between these anabolic and catabolic pathways dictates the net accumulation of ddATP within the cell.
Intracellular Accumulation and Retention of Active Metabolites
Following cellular uptake and metabolic activation, ddATP accumulates within target cells, including human lymphocytes and peripheral blood mononuclear cells (PBMCs) uni.lufishersci.atwikidata.orgguidetopharmacology.org. The sustained presence of high intracellular concentrations of ddATP is critical for achieving effective inhibition of viral replication uni.lufishersci.atwikidata.orgguidetopharmacology.org. Studies in human lymphoid cell lines (e.g., CEM) and PBMCs have demonstrated that ddATP accumulates intracellularly and exhibits a significantly longer intracellular half-life compared to the relatively short plasma half-life of this compound fishersci.atwikidata.org. This prolonged intracellular retention of ddATP contributes to its sustained antiviral effect fishersci.at.
Research has provided data on the intracellular accumulation and retention kinetics of ddATP in various cell types relevant to HIV-1 infection.
| Cell Type | Intracellular Accumulation of ddATP | Intracellular Half-life of ddATP |
| Lymphoid Cells (e.g., CEM) | Observed | Relatively long fishersci.atwikidata.org |
| Peripheral Blood Mononuclear Cells (PBMCs) | Observed | Relatively long fishersci.atwikidata.org |
| Macrophages/Monocytes | Observed | Reported in studies guidetopharmacology.org |
The sustained intracellular levels of ddATP are a key factor in the efficacy of this compound, allowing for prolonged inhibition of HIV-1 reverse transcriptase.
Enzyme Kinetics of this compound and its Metabolites
The antiviral activity of this compound is mediated through the interaction of its active metabolite, ddATP, with key enzymes involved in viral replication and host cellular processes.
Determination of Inhibition Constant (Ki) for Viral and Host Enzymes
The primary target of ddATP is the HIV-1 reverse transcriptase (RT), an enzyme crucial for converting the single-stranded viral RNA genome into double-stranded DNA uni.lufishersci.atdisprot.org. ddATP functions as a competitive inhibitor of HIV-1 RT, competing with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP) fishersci.atdisprot.org. By incorporating into the growing viral DNA chain, ddATP causes chain termination because it lacks the necessary 3'-hydroxyl group for further nucleotide addition uni.lu.
Kinetic studies have determined the inhibition constant (Ki) of ddATP for HIV-1 RT, providing a measure of its binding affinity and inhibitory potency. Reported Ki values for ddATP against purified HIV-1 RT are typically in the low nanomolar range fishersci.atdisprot.org.
To assess the selectivity of ddATP, its inhibitory activity against host cellular DNA polymerases has also been evaluated disprot.org. These enzymes are essential for host DNA replication and repair. Studies have determined the Ki values of ddATP for human DNA polymerases alpha, beta, and gamma disprot.org.
| Enzyme | Inhibition Constant (Ki) of ddATP (with respect to dATP) | Reference |
| HIV-1 Reverse Transcriptase | Reported Ki values in the low nanomolar range | fishersci.atdisprot.org |
| Human DNA Polymerase alpha | Reported Ki values, generally higher than for HIV-1 RT | disprot.org |
| Human DNA Polymerase beta | Reported Ki values, generally higher than for HIV-1 RT | disprot.org |
| Human DNA Polymerase gamma | Reported Ki values, generally higher than for HIV-1 RT | disprot.org |
These kinetic data demonstrate that ddATP is a significantly more potent inhibitor of HIV-1 RT compared to human DNA polymerases alpha, beta, and gamma, which is fundamental to its selective antiviral activity and acceptable cellular toxicity profile disprot.org.
Substrate Specificity of Cellular Kinases for this compound
The initial phosphorylation of this compound to ddAMP is a critical determinant of its intracellular activation and subsequent antiviral efficacy uni.lufishersci.atwikidata.orgguidetopharmacology.org. Cellular kinases, particularly adenosine kinase and deoxycytidine kinase, are primarily responsible for this initial phosphorylation step fishersci.atwikidata.orgguidetopharmacology.org.
Studies have investigated the substrate specificity of these kinases, comparing their efficiency in phosphorylating this compound versus their natural substrates uni.lufishersci.atwikidata.orgguidetopharmacology.org. The activity and expression levels of adenosine kinase and deoxycytidine kinase vary among different cell types, which can influence the rate of ddATP formation and contribute to differences in this compound's antiviral activity in different cell populations.
In Vitro Antiviral Spectrum and Potency (Molecular Level)
In vitro studies have consistently demonstrated the antiviral activity of this compound against HIV-1 in a variety of cell culture systems, including established cell lines and primary human cells uni.lunih.govwikipedia.orgnih.govnih.govfishersci.com. These studies involve exposing HIV-1-infected cells to varying concentrations of this compound and measuring the inhibition of viral replication, typically quantified by parameters such as reverse transcriptase activity or p24 antigen production.
The antiviral potency of this compound is commonly reported as the half maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit viral replication by 50% uni.lunih.govwikipedia.orgnih.govnih.govfishersci.com. In vitro studies have determined IC50 values for this compound against diverse laboratory strains and clinical isolates of HIV-1 in cell lines such as CEM, ATH8, MT-4, and C8166, as well as in human peripheral blood lymphocytes (PBLs) and monocytes/macrophages uni.lunih.govwikipedia.orgnih.govnih.govfishersci.com.
| Cell Type | Typical IC50 Range (µM) Against HIV-1 | References |
| T-cell lines (e.g., CEM, MT-4, ATH8, C8166) | Reported values in the low micromolar range | uni.lunih.govwikipedia.orgfishersci.com |
| Peripheral Blood Lymphocytes (PBLs) | Reported values in the low micromolar range | uni.lunih.govnih.govnih.govfishersci.com |
| Monocytes/Macrophages | Reported values in the low micromolar range | nih.govnih.gov |
These in vitro findings confirm that this compound is active against HIV-1 at concentrations that are achievable intracellularly following its metabolic conversion to ddATP uni.lunih.govwikipedia.orgnih.govnih.govfishersci.com. The observed antiviral activity is a direct consequence of ddATP's ability to inhibit HIV-1 reverse transcriptase and terminate viral DNA synthesis uni.lu.
This compound Activity in Cell-Based Assays Against Viral Isolates
In vitro studies have demonstrated this compound's activity against both laboratory strains and clinical isolates of HIV-1. researchgate.netnih.gov While generally less potent than some other nucleoside analogues like zidovudine (B1683550) (AZT) and zalcitabine (B1682364) (ddC) in certain cell types, this compound exhibits comparable or even greater potency in monocyte/macrophage cell cultures. oup.comoup.com The cytotoxicity of this compound in vitro, including to bone marrow progenitor cells, is considered low, often with 50% inhibitory concentration (IC50) values exceeding 100 µM. oup.comoup.comnih.gov This low cytotoxicity contributes to a high antiviral selective index in vitro. oup.comoup.comnih.gov
Studies using peripheral blood mononuclear cells (PBMCs) have shown that this compound inhibits the replication of HIV-1 clinical isolates with various mutations in the reverse transcriptase gene, exhibiting IC50 values ranging from 0.3 to 11.1 µM. caymanchem.com Clinically derived HIV isolates with decreased susceptibility to this compound in vitro have been observed, with some showing up to a 30-fold reduction in sensitivity. oup.comoup.comnih.gov However, studies evaluating resistance development after prolonged this compound therapy generally report more moderate changes in susceptibility, typically 2- to 5-fold decreases. oup.comoup.comnih.gov
Cell-based assays, such as those utilizing tetrazolium dyes to assess cell viability, have been adapted to determine the susceptibility of HIV-1 isolates to this compound and other antiretroviral drugs in cell lines like MT-2 cells. oup.com These assays allow for the assessment of drug susceptibility in HIV-1 isolates with known reverse-transcriptase mutations and can also provide data on viral replication. oup.com
Recent preclinical work has also explored the potential repurposing of this compound against SARS-CoV-2. In vitro bioassays using Vero E6 cells demonstrated that this compound could impair and inhibit SARS-CoV-2 replication and transcription, with an EC50 value of 3.1 µM. acs.orgscienceopen.com This indicated that this compound was notably more potent against the tested viral variant than remdesivir (B604916) (EC50 = 21 µM) and GS-441524 (EC50 = 15.60 µM) in these specific in vitro conditions. acs.orgscienceopen.com
Data from in vitro studies on this compound's activity against HIV-1 isolates:
| Cell Type | Viral Isolate Type | This compound IC50 Range (µM) | Reference |
| Monocyte/Macrophage | Monocytotropic HIV-1 | ~0.01 | oup.com |
| PBMCs | Clinical Isolates (mutated RT) | 0.3 - 11.1 | caymanchem.com |
| MT-2 Cells | HIV-1 Isolates | Varied by isolate | oup.com |
| Vero E6 Cells | SARS-CoV-2 (VOC-202012/01) | 3.1 (EC50) | acs.orgscienceopen.com |
Synergistic and Antagonistic Interactions with Other Antiviral Agents In Vitro
In vitro studies have investigated the interactions of this compound with other antiviral agents, particularly in the context of HIV treatment. The goal of such studies is to identify combinations that yield synergistic antiviral activity, potentially allowing for lower doses and reduced toxicity, while avoiding antagonistic effects. nih.govoup.com
Combinations of this compound with other nucleoside reverse transcriptase inhibitors (NRTIs) have shown synergistic activity against HIV in vitro. For example, the combination of this compound and zidovudine has been reported to result in synergistic activity against HIV in vitro. oup.comnih.govasm.org This synergy was observed in various cell systems, including MT4 cells and PBMCs. asm.org Analysis using methods like the fractional inhibitory concentration (FIC) method and the median effect method have supported these findings. asm.org
Studies evaluating two- and three-drug combinations against HIV-1 in peripheral blood mononuclear cells have shown additive or synergistic interactions with this compound in combinations including stavudine (B1682478). oup.com Specifically, additive or synergistic interactions were observed with the stavudine-didanosine combination against zidovudine-sensitive HIV-1 isolates. oup.com
However, antagonistic interactions have also been noted in certain combinations or under specific conditions. For instance, ganciclovir (B1264) has been reported to antagonize the anti-HIV-1 activity of both zidovudine and this compound in vitro. umich.edu When combining protease inhibitors, antagonism has been observed, and this should not be extrapolated to other classes without further testing. oup.com Against a zidovudine-resistant isolate and a multidrug-resistant isolate, the combination of saquinavir (B1662171) and indinavir (B1671876) demonstrated antagonism at all doses tested in one study. oup.com
The analysis of drug interactions in vitro attempts to characterize synergistic (greater than additive) or antagonistic (lesser than additive) effects, requiring a clear definition of "additive" effects based on the analytical model used. umich.edu Different models and experimental parameters can influence the observed interactions. umich.edu
Animal Model Studies (Mechanistic Focus, Non-Clinical)
Animal models have played a role in the preclinical evaluation of this compound, primarily focusing on understanding its pharmacokinetics, metabolism, and potential toxicities, as well as exploring its antiviral mechanisms in a living system. iarc.frnih.gov While no single animal model perfectly replicates human HIV infection, various models have provided insights into this compound's properties and effects. scielo.br
Use of Animal Models for Elucidating this compound's Molecular Antiviral Pathways
Animal models have contributed to understanding the intracellular phosphorylation of this compound to its active triphosphate form, ddATP, which is the key step for its antiviral activity. drugbank.comiarc.fr This metabolic pathway involves cellular enzymes and is essential for ddATP to compete with endogenous dATP and inhibit viral reverse transcriptase, leading to chain termination of viral DNA synthesis. wikipedia.orgmims.comdrugbank.comiarc.fr Studies in animals, alongside in vitro work, have supported the understanding of this fundamental molecular mechanism. drugbank.com
While the primary focus of this compound's antiviral mechanism is the inhibition of HIV reverse transcriptase, preclinical studies in animal models have also explored its effects in the context of viral infection. For example, in a severe combined immunodeficiency (SCID) mouse model of HIV-1 encephalitis (HIVE), this compound was evaluated for its ability to inhibit viral replication in brain macrophages. neurology.org Although abacavir (B1662851) and lamivudine (B182088) showed more significant and consistent antiretroviral activity in this model, this compound, along with zidovudine and stavudine, showed variable effects in reducing HIV-1 p24 antigen-positive cells and viral load. neurology.org At day 7, the percentage of HIV-1 p24-expressing cells in this compound-treated animals was approximately 33% of the control values. neurology.org
Animal models have also been used to investigate the potential of this compound against other viruses. Preclinical repurposing efforts have utilized animal models, such as mice, to assess the in vivo efficacy of this compound against viruses like SARS-CoV-2. acs.orgscienceopen.com
Pharmacodynamics and Molecular Biomarkers of this compound Activity in Preclinical Models
Pharmacodynamic studies in animal models aim to understand the relationship between this compound exposure and its effects, including antiviral activity and potential biomarkers. While detailed pharmacodynamic modeling in animal models specifically for this compound's antiviral efficacy against HIV in relation to molecular biomarkers is not extensively highlighted in the provided context, studies have investigated its impact on viral load and other markers in infection models. neurology.org
In the SCID mouse model of HIVE, the reduction in HIV-1 p24 antigen-positive cells and viral load served as pharmacodynamic markers of antiviral activity. neurology.org this compound's effect on these markers in this model was variable compared to other NRTIs. neurology.org
Beyond antiviral efficacy, preclinical studies in animal models have also examined molecular biomarkers related to potential off-target effects or toxicity. For instance, studies in transgenic mice have investigated the impact of this compound, sometimes in combination with other NRTIs like tenofovir (B777), on mitochondrial DNA content, mitochondrial mass, and the activity of components of the oxidative phosphorylation system in tissues like kidneys, hearts, and livers. researchgate.net These studies can help identify molecular markers associated with mitochondrial toxicity, which has been a concern with nucleoside analogues. researchgate.net In one study, this compound was shown to decrease mitochondrial DNA abundance in transgenic mouse kidneys. researchgate.net
Animal models, such as pentagastrin-pretreated dogs, have also been utilized to evaluate the biopharmaceutics of this compound formulations, assessing parameters like bioavailability, which are crucial aspects of pharmacodynamics in determining the amount of active drug available at the site of action. nih.gov This model accurately predicted the improved bioavailability of new this compound formulations prior to clinical use. nih.gov
Molecular analyses in animal models can also involve examining the incorporation of this compound's active metabolite into cellular or viral DNA as a biomarker of drug activity and potential genotoxicity. nih.gov
Analytical Methodologies for Didanosine and Its Metabolites
Chromatographic Techniques for Didanosine (B1670492) Quantification
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors, are widely used for the quantification of this compound due to their ability to separate the analyte from complex matrices and potential interferences.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with ultraviolet (UV) detection is a frequently reported method for the analysis of this compound in both pharmaceutical formulations and biological matrices. This technique relies on the absorption of UV light by the this compound molecule, allowing for its detection and quantification after chromatographic separation.
Several reversed-phase HPLC-UV methods have been developed and validated for this compound analysis. For instance, a method for determining this compound in tablets utilized a Lichrospher 100 Rp-8 column with a mobile phase of 0.01 M sodium acetate (B1210297) solution and methanol (B129727) (85:15, v/v) adjusted to pH 6.5, with detection at 248 nm. This method demonstrated linearity over a concentration range of 50-150 µg/ml. nih.govresearchgate.net Another RP-HPLC method for this compound in dosage forms employed a Chromosil column (150 mm x 4.6 mm i.d., 5µ particle size) with a mobile phase of phosphate (B84403) buffer, acetonitrile (B52724), and methanol (20:35:45) at a flow rate of 0.6 ml/min, detecting at 248 nm with a retention time of less than 3 minutes. ajpaonline.com For the analysis of this compound in dog plasma, an automated on-line solid extraction coupled with HPLC-UV was developed. This method used a C18 column and a mobile phase consisting of 0.02 M potassium phosphate buffer, acetonitrile (96:4, v/v), and 0.5% (w/v) heptane (B126788) sulphonic acid, adjusted to pH 6.5, with detection at 250 nm. The method was linear for concentrations between 50 and 5000 ng/mL and had a limit of quantification of 25 ng/mL. nih.govresearchgate.net
Data Table 1: Examples of HPLC-UV Methods for this compound Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique widely applied for the quantification of this compound, particularly in complex biological matrices where lower detection limits are required. This method combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.
Numerous LC-MS/MS methods have been developed for this compound analysis in human plasma. One such method employed solid phase extraction for sample preparation and chromatography on an Inertisil ODS 3V column. The mobile phase consisted of 10 mM ammonium (B1175870) acetate (pH 6.5 ± 0.1) and acetonitrile (10:90 v/v) at a flow rate of 0.6 mL/min. Detection was performed using electro-spray negative ionization mass spectrometry and multiple-reaction monitoring (MRM) of the transition of this compound at m/z 235.2 → 135.2. This method was linear over a concentration range of 20 to 4000 ng/mL, with a lower limit of quantification (LLOQ) of 20 ng/mL. asianpubs.org Another LC-MS/MS method for this compound in human plasma reported an LLOQ of 10.022 ng/ml and a linear range of 10.022 - 3003.561 ng/ml. japer.in LC-MS/MS has also been used for the analysis of intracellular this compound triphosphate (ddATP) after enzymatic dephosphorylation to dideoxyadenosine (ddA), achieving a limit of quantitation of 0.02 ng/ml in CEM-T4 cells. nih.gov
Data Table 2: Examples of LC-MS/MS Methods for this compound Quantification in Biological Matrices
Sample Preparation Techniques for this compound Analysis in Research Matrices
The analysis of this compound in research matrices, particularly biological samples, necessitates effective sample preparation techniques to isolate the analyte and remove interfering substances. Common methods include solid phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation.
Solid phase extraction is a widely used technique for this compound extraction from biological fluids like plasma. One LC-MS/MS method for this compound in human plasma utilized SPE with HLB cartridges, involving conditioning, loading the sample, washing, drying, and eluting with methanol. asianpubs.org Another LC-MS/MS method also employed SPE as the sample pretreatment step. japer.in SPE has been reported for the analysis of this compound and other antiretroviral drugs in human plasma using C18 cartridges. nih.govresearchgate.net Liquid-liquid extraction is another approach used for sample preparation before chromatographic analysis of antiretroviral drugs in biological matrices. researchgate.netncl.edu.tw Protein precipitation is also a sample preparation technique employed for the analysis of drugs in biological matrices. researchgate.netncl.edu.tw For the analysis of intracellular this compound triphosphate, an exchange anion solid phase extraction procedure was used to isolate the metabolite from CEM-T4 cells before enzymatic dephosphorylation and LC-MS/MS analysis. nih.gov
Bioanalytical Method Validation for this compound in Preclinical Samples
Bioanalytical method validation is a critical process to ensure the reliability and accuracy of quantitative methods used for the analysis of analytes in biological matrices from preclinical studies. Validation typically involves assessing parameters such as selectivity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LLOQ), matrix effect, and stability. These validation procedures often follow regulatory guidelines from bodies like the FDA and ICH. asianpubs.orgjaper.inresearchgate.netuga.edu
Validated bioanalytical methods for this compound in preclinical samples have been developed. For instance, an LC-MS/MS method for rilpivirine (B1684574) in rat serum, using this compound as an internal standard, was validated according to FDA guidelines, evaluating parameters including intra-day and inter-day precision and accuracy, linearity, selectivity, sensitivity, dilution integrity, and sample stability. alliedacademies.org An HPLC-UV method for this compound in dog plasma was validated, demonstrating selectivity and linearity, and assessing drug stability in plasma under different storage conditions and after freeze-thaw cycles. nih.govresearchgate.net The validation of an LC-MS/MS method for this compound in human plasma included the assessment of precision and accuracy through replicate analysis of quality control samples at different concentration levels. asianpubs.org Recovery and matrix effect were also examined and found to be within acceptable limits in validated methods. asianpubs.orgalliedacademies.org
Spectroscopic and Other Characterization Methods (e.g., NMR, IR for chemical structure elucidation)
Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry, are valuable tools for the characterization and structure elucidation of this compound.
Infrared (IR) spectroscopy can provide information about the functional groups present in the this compound molecule. Characteristic absorption peaks in the IR spectrum of pure this compound have been reported, corresponding to functional groups such as C=O, N-H, and C-O. jocpr.com FT-IR spectroscopy has also been used to assess potential interactions between this compound and excipients in pharmaceutical formulations by comparing the spectra of the pure drug and drug-excipient mixtures. jocpr.comresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is a powerful technique for determining the complete structure of organic compounds like this compound. NMR is considered a gold standard for structure determination and is routinely used in compound identification. iarc.frresearchgate.net While solid-state NMR assignments regarding the keto-enol equilibrium of this compound have been reported, vibrational characterizations by FTIR and FT-Raman spectroscopy have provided conclusive evidence for the existence of both conformers in the keto form in the crystal structure. acs.org
Mass spectrometry data for this compound have also been reported, providing information about its molecular weight and fragmentation pattern, which is crucial for its identification and quantification, particularly in hyphenated techniques like LC-MS/MS. asianpubs.orgjaper.innih.goviarc.fr
Computational and Structural Biology Studies of Didanosine
Molecular Docking and Dynamics Simulations of Didanosine-Target Interactions
Molecular docking and dynamics simulations provide valuable atomic-level insights into the binding of This compound (B1670492) and its active metabolites to target proteins, primarily HIV-1 reverse transcriptase. These computational techniques allow researchers to predict binding poses, estimate binding affinities, and explore the dynamic behavior of the drug-target complex.
Studies utilizing molecular dynamics simulations have investigated the behavior of nucleoside analog reverse-transcriptase inhibitors (NRTIs), including this compound, in membrane environments. These simulations have shown that NRTIs exhibit higher affinity towards POPG membranes compared to POPC membranes, attributed to attractive long-range electrostatic interactions. The drugs tend to accumulate in the phospholipid polar headgroup region, with hydrogen bonds between the drug molecules and phospholipid heads facilitating adsorption. mdpi.comnih.govresearchgate.netdntb.gov.ua
Molecular docking studies specifically investigating the interaction of NRTIs, such as this compound, with HIV-1 reverse transcriptase have focused on understanding binding sites and mechanisms of resistance. These studies require the three-dimensional structure of RT, including mutant forms, to analyze the impact of amino acid changes on drug binding. nih.govekb.egmdpi.com The active site of HIV-1 RT, where NRTIs bind, is located within the p66 subunit and is crucial for the enzyme's polymerase activity. nih.govopenaccesspub.org Docking studies have identified key amino acids involved in the binding of NRTIs, including residues in the p66 subunit. ekb.eg
Beyond HIV-1 RT, in silico computational methods, including docking, have been employed to explore the potential of this compound against other viral targets, such as the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). Computational interpretations have suggested that this compound can strongly target the key pocket of the SARS-CoV-2 RdRp main catalytic active site. acs.orgresearchgate.netmdpi.com Docking studies have provided predicted binding energies for this compound with targets like SARS-CoV-2 3CLpro. mdpi.com
Computational studies combining docking and molecular dynamics have also been applied to NRTIs like this compound and zalcitabine (B1682364) to study their interactions and inform QSAR analyses. dntb.gov.ua
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) analysis aims to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activity. This approach is valuable in identifying the key molecular features that influence activity and in predicting the activity of new, untested analogs.
This compound, as a nucleoside analog, has been part of QSAR studies investigating the anti-HIV-1 activity of various related compounds. For instance, QSAR analysis has been applied to analogs of acyclovir (B1169) and ganciclovir (B1264), both nucleoside analogs with antiviral activity, where this compound is recognized as an important NRTI in HIV treatment regimens. arkat-usa.org
QSAR studies have also been conducted on novel series of compounds, such as oxadiazolo[3,4-d]pyrimidine nucleoside derivatives, to evaluate and predict their antiviral activities, often using this compound as a reference compound for comparison of potency. nih.gov These studies have identified specific molecular descriptors, such as logP (octanol-water partition coefficient), vsurf_G, and logS (aqueous solubility), that correlate with antiviral activity. For example, a QSAR study indicated that compounds with high anti-vesicular stomatitis virus (VSV) activity should have small values of logP(o/w) and vsurf_G, and a large logS value, with a specific compound showing significantly improved activity compared to this compound against VSV. nih.gov
QSAR is a widely used ligand-based drug design method that relates physicochemical parameters (e.g., constitutional, thermodynamic, electronic, steric) to biological activities, which can be determined empirically or computationally. nih.govajrconline.org This approach helps in understanding structure-activity relationships and can guide the selection of promising candidates for synthesis and testing, thereby potentially reducing the number of compounds to be synthesized. ajrconline.org QSAR analyses have also been applied to study the relationship between physicochemical descriptors and antiviral affinity for transporter proteins, which can influence drug disposition. capes.gov.br
QSAR models, including linear and non-linear methods, have been developed to predict anti-HIV-1 activity based on molecular descriptors. chemmethod.comchemmethod.com These studies demonstrate the utility of QSAR in predicting the biological activity of diarylaniline analogs as anti-HIV-1 agents. chemmethod.comchemmethod.com
Protein Crystallography and Cryo-EM of Reverse Transcriptase-Didanosine Complexes
Protein crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful experimental techniques that provide high-resolution three-dimensional structures of proteins and protein complexes. These structures are essential for understanding the molecular basis of drug binding, enzyme function, and resistance mechanisms.
Crystal structures of HIV-1 reverse transcriptase in complex with DNA primer/template chains terminated with ddAMP, the active triphosphate form of this compound, have been determined. researchgate.netrcsb.org These structures provide direct visual evidence of how the activated form of this compound is incorporated into the nascent viral DNA chain by RT and how its lack of a 3'-hydroxyl group leads to chain termination. nih.govebi.ac.uk Structural studies of RT in complex with DNA have revealed the bent nature of the DNA within the complex. nih.gov
Structural studies, including crystallography, have been crucial in explaining the mechanisms of catalysis, inhibition, and drug resistance in HIV-1 RT. nih.govnih.gov For instance, crystal structures have provided insights into the structural basis for resistance conferred by specific RT mutations, such as the Q151M complex mutations, which are associated with resistance to dideoxynucleosides like this compound and zalcitabine. rcsb.org These structures show how mutations can perturb the dNTP-binding pocket and affect the enzyme's interaction with nucleoside analogs. rcsb.org
While X-ray crystallography has yielded numerous structures of RT complexes, obtaining structures of certain complexes, particularly with DNA and some inhibitors, has been challenging. nih.govnih.gov Cryo-EM has emerged as a complementary technique that can overcome some of these limitations, allowing for the structure determination of complexes that are difficult to crystallize. nih.govnih.govacs.orgpdbj.org Although many recent cryo-EM studies on RT have focused on non-nucleoside inhibitors (NNRTIs) and their complexes with RT and DNA, these studies highlight the increasing application of Cryo-EM in understanding RT structure and dynamics, which is also relevant for NRTI interactions. nih.govnih.govacs.orgpdbj.org Cryo-EM has provided structures of RT/DNA complexes in different functional states and with various inhibitors, revealing structural changes upon DNA and inhibitor binding. nih.govnih.govacs.orgpdbj.org
Bioinformatics Approaches to this compound Resistance Prediction
The emergence of drug resistance is a major challenge in HIV treatment. Bioinformatics approaches play a critical role in analyzing genetic sequence data from clinical isolates to identify mutations associated with resistance and to predict the level of resistance to specific drugs like this compound.
Bioinformatics methods, including machine learning techniques, have been applied to predict phenotypic drug resistance from HIV-1 genotype sequences. Studies have analyzed sequence variations in the reverse transcriptase gene to develop models that predict resistance to various antiretroviral drugs, including this compound. pnas.orgnih.govmdpi.comoup.com
Predicting resistance to this compound using bioinformatics models has shown varying degrees of accuracy compared to other NRTIs. Some studies reported higher prediction errors for this compound, zalcitabine, and stavudine (B1682478) compared to other drugs like zidovudine (B1683550), lamivudine (B182088), and abacavir (B1662851) when using certain machine learning approaches. pnas.orgnih.gov However, other methods and models specifically developed for this compound resistance prediction have demonstrated improved precision. plos.org
Various scoring methods and algorithms are used in bioinformatics to interpret genotypic data and classify isolates as sensitive, intermediately resistant, or resistant to this compound. plos.org These methods analyze the presence of known resistance-associated mutations (RAMs) and can also identify potentially new mutations linked to resistance. plos.orgplos.org The prevalence of certain mutations associated with this compound resistance has been documented in databases. plos.org
Bioinformatics approaches also contribute to understanding the complexity of drug resistance, including cross-resistance phenomena where mutations conferring resistance to one drug also affect susceptibility to others. Cross-resistance between zidovudine and this compound has been observed and can influence the effectiveness of combination therapies. oup.com Furthermore, bioinformatics and computational biology methods help in understanding the molecular mechanisms underlying drug resistance by mapping mutations onto 3D protein structures and analyzing their impact on protein function and interactions. diva-portal.orgbiorxiv.org
In Silico Drug Design Based on the this compound Scaffold
In silico drug design utilizes computational methods to discover, design, and optimize new drug candidates. The structural information and understanding of target interactions gained from studies on this compound and other NRTIs provide a basis for designing novel compounds with improved efficacy, resistance profiles, and pharmacokinetic properties.
Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two major approaches in in silico drug design. SBDD utilizes the 3D structure of the target protein (like HIV-1 RT) to design ligands that fit into binding pockets and interact favorably with key residues. LBDD, on the other hand, relies on information from known active ligands (such as this compound) to derive pharmacophore models or QSARs that capture the essential features for activity. nih.govnih.govuniquescientificpublishers.com
The this compound scaffold, a purine (B94841) analog, serves as a starting point for the design of new nucleoside analog inhibitors. Computational methods, including molecular docking, molecular dynamics simulations, and QSAR analysis, are integral to this process. nih.govuniquescientificpublishers.comscielo.br These techniques allow for the virtual screening of large chemical libraries, the prediction of binding affinities of potential new analogs, and the optimization of their structures to enhance potency and overcome resistance. uniquescientificpublishers.comscielo.br
While the search results specifically highlighted in silico design efforts for NNRTIs based on different scaffolds frontiersin.org, the principles and methods described are directly applicable to designing new NRTIs based on the this compound structure. This involves identifying modifications to the this compound molecule that could improve its interaction with wild-type or drug-resistant forms of reverse transcriptase, enhance its metabolic stability, or improve its cellular uptake and phosphorylation.
Computational approaches are increasingly integrated with experimental studies in drug discovery to accelerate the identification and development of new antiviral agents. nih.gov By leveraging computational power, researchers can explore a vast chemical space and prioritize the most promising this compound analogs for synthesis and biological evaluation. uniquescientificpublishers.com
Emerging Research and Future Directions for Didanosine
Development of Novel Didanosine (B1670492) Delivery Systems (Research Perspective)
Improving the delivery of this compound is a key area of research due to challenges such as its poor bioavailability, pH instability, and limited membrane permeability. nih.gov Novel delivery systems aim to enhance its pharmacokinetic properties, target specific cells or tissues, and potentially reduce the required dose, thereby minimizing off-target effects.
Nanoparticle Encapsulation for Targeted Cellular Delivery
Nanoparticle encapsulation of this compound is being investigated to facilitate targeted delivery, particularly to HIV reservoir sites such as macrophages and the brain. researchgate.netscispace.comnih.gov Nanoparticles, typically in the size range of 10-1000 nm, can overcome biological barriers and deliver drugs to target cells through passive or ligand-mediated mechanisms. researchgate.net
Studies have explored various nanoparticle formulations for this compound delivery. For instance, mannan-coated gelatin nanoparticles have shown enhanced uptake by macrophages in ex vivo studies, demonstrating a 5-fold higher uptake compared to this compound solution. scispace.comnih.gov In vivo evaluations in rats demonstrated significantly higher localization of this compound in the spleen, lymph nodes, and brain after administration of mannan-coated nanoparticles compared to this compound solution. scispace.comnih.gov Specifically, 1.7, 12.6, and 12.4 times higher localization was observed in the spleen, lymph nodes, and brain, respectively. scispace.comnih.gov Chitosan (B1678972) nanoparticles have also been investigated for intranasal delivery to enhance this compound's systemic and brain targeting efficiency. researchgate.net Studies in rats showed that intranasal administration of this compound-loaded chitosan nanoparticles resulted in significantly higher brain/plasma, olfactory bulb/plasma, and CSF/plasma concentration ratios compared to intravenous administration of this compound solution. researchgate.net The ratio of this compound concentration in CSF and brain at 180 minutes post-intranasal dosing was 2.1 and 1.9, respectively, for the nanoparticle formulation compared to the solution. researchgate.net Solid lipid nanoparticles (SLNs) incorporated into buccal films are another approach being studied to improve this compound delivery, particularly for bypassing gastrointestinal degradation. tandfonline.com
Table 1: Tissue Distribution of this compound 12 Hours Post-Administration in Rats
| Formulation | Spleen Localization (Fold Higher vs. Solution) | Lymph Nodes Localization (Fold Higher vs. Solution) | Brain Localization (Fold Higher vs. Solution) |
| Mannan-coated Gelatin Nanoparticles | 1.7 scispace.comnih.gov | 12.6 scispace.comnih.gov | 12.4 scispace.comnih.gov |
Note: Data is approximate and represents fold increase compared to this compound solution based on research findings.
Prodrugs with Modified Release Kinetics and Cellular Permeability
The development of this compound prodrugs aims to improve its oral bioavailability, increase its stability in acidic environments, and enhance its cellular permeability. nih.gov Prodrug strategies involve chemically modifying the this compound molecule to alter its pharmacokinetic properties, with the intention that the parent drug is regenerated within the body.
Research has focused on modifying the 5'-hydroxyl function of this compound through esterification with various carboxylic diacids or aryl piperazine (B1678402) acetic acid derivatives. uio.notandfonline.com These modifications can increase the lipophilicity of this compound, potentially leading to improved tissue penetration, including across the blood-brain barrier. nih.govtandfonline.com Studies have shown that certain this compound prodrugs exhibit increased protein binding compared to the parent drug. uio.no For example, esterification with different carboxylic diacids resulted in relative protein binding ranging from 8% to 76%, depending on the length of the aliphatic chain, compared to 5% for this compound itself. uio.no Some synthesized prodrugs have demonstrated enhanced anti-HIV activity in vitro compared to this compound. tandfonline.com For instance, a specific aryl piperazine acetic acid derivative prodrug showed an EC50 of 0.64 µM against HIV-1 in MT-4 cells, making it seven times more potent than this compound (EC50 of 4.8 µM). tandfonline.com In vitro hydrolysis studies in human plasma indicated that these ester prodrugs were relatively stable, with half-lives ranging from 20 to 60 minutes. tandfonline.com Glycerolipidic prodrugs incorporated into liposomal delivery systems have also shown significant delivery of this compound to viral reservoirs in animal models. nih.govresearchgate.net
Table 2: In Vitro Anti-HIV-1 Activity of a this compound Prodrug
| Compound | EC50 (µM) | Selectivity Index |
| This compound | 4.8 tandfonline.com | Not specified |
| (tetrahydro-5-(1,6-dihydro-6-oxopurin-9-yl)furan-2-yl)methyl 2-(4-(4-chlorophenyl)piperazin-1-yl)acetate | 0.64 tandfonline.com | >1562 tandfonline.com |
Note: Data is based on in vitro studies in MT-4 cells.
This compound in Combination with Novel Antivirals (Molecular Synergism)
While this compound has historically been used in combination with other nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (B1683550), research continues to explore its potential in combination with newer classes of antivirals to achieve molecular synergism and overcome drug resistance. nih.govasm.orgnih.gov
Studies have investigated the combination of this compound with non-nucleoside reverse transcriptase inhibitors (NNRTIs) and other antiretroviral agents. asm.orgresearchgate.net In vitro studies have shown additive and synergistic antiviral effects when combining this compound with certain nucleoside analogs. asm.org Clinical trials, such as the AIDS Clinical Trial Group (ACTG) Protocol 241, evaluated the addition of nevirapine (B1678648) (an NNRTI) to a regimen of zidovudine and this compound, demonstrating improved antiviral and immunological effects over 48 weeks compared to the two-nucleoside combination alone. asm.org Although combination regimens of two nucleoside analogs were not always highly effective in preventing disease progression due to resistance, the inclusion of a third agent like an NNRTI showed enhanced outcomes. asm.org Research has also explored combinations of this compound with hydroxyurea, showing enhanced antiviral activity in some studies. oup.com
Repurposing or Novel Applications of this compound Scaffold Beyond HIV (e.g., SARS-CoV-2 Polymerase Inhibition)
The nucleoside analog scaffold of this compound makes it a candidate for repurposing or developing novel applications against other viral pathogens. Recent research has explored its potential inhibitory activity against SARS-CoV-2, the virus responsible for COVID-19. scienceopen.comresearchgate.netacs.orgresearchgate.netacs.org
In vitro antiviral evaluations have demonstrated that this compound can potently inhibit the replication of SARS-CoV-2. scienceopen.comacs.orgresearchgate.net Studies using Vero E6 cells showed that this compound inhibited SARS-CoV-2 replication with an EC50 of approximately 3.1 µM. scienceopen.comacs.org Furthermore, this compound has shown inhibitory activity against the pivotal SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a key enzyme for viral replication and transcription. scienceopen.comresearchgate.netacs.orgacs.org The in vitro anti-RdRp EC50 value for this compound was found to be around 0.19 µM, surpassing the activity of remdesivir (B604916) and its active metabolite GS-441524 in these specific assays. scienceopen.comacs.org In silico studies support that this compound strongly targets the catalytic active site of the SARS-CoV-2 RdRp. scienceopen.comacs.org The structural similarity of this compound to natural purine (B94841) nucleosides is believed to contribute to its ability to fit within the RdRp active site. acs.org
Table 3: In Vitro Inhibitory Activity Against SARS-CoV-2 and RdRp
| Compound | Anti-SARS-CoV-2 EC50 (µM) | Anti-RdRp EC50 (µM) |
| This compound | 3.1 scienceopen.comacs.org | 0.19 scienceopen.comacs.org |
| Remdesivir | 21 scienceopen.comacs.org | Not specified |
| GS-441524 | 15.60 scienceopen.comacs.org | Not specified |
Note: Data is based on in vitro studies in Vero E6 cells for anti-SARS-CoV-2 activity and likely enzymatic assays for anti-RdRp activity.
Unexplored Molecular Targets or Pathways Influenced by this compound
Research into potential unexplored targets could involve high-throughput screening, proteomic studies, or pathway analysis in cells treated with this compound or its metabolites. Given its nucleoside analog structure, it's plausible that this compound or ddATP could interact with other cellular enzymes involved in nucleotide metabolism or DNA/RNA synthesis or repair, although its selectivity for viral reverse transcriptase is the basis of its anti-HIV activity. drugbank.com Studies investigating drug repurposing often utilize system biology approaches and network analysis to predict potential unknown targets or pathways influenced by a compound. nih.gov Applying such approaches to this compound could uncover novel interactions or effects beyond its established role as an NRTI.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
